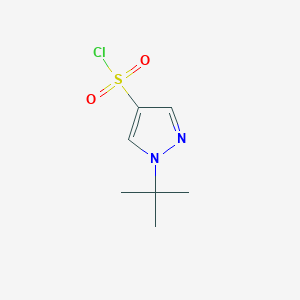
1-Methylisatin, 3-(4-phenylthiosemicarbazide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methylisatin, 3-(4-phenylthiosemicarbazide) is a chemical compound with the molecular formula C16H14N4OS and a molecular weight of 310.37. This compound is known for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
作用機序
Target of Action
The primary target of 1-Methylisatin, 3-(4-phenylthiosemicarbazide) is carbonic anhydrase IX . Carbonic anhydrases are essential metalloenzymes that orchestrate the reversible hydration of carbon dioxide to bicarbonate ions .
Mode of Action
The compound interacts with its target, carbonic anhydrase IX, and inhibits its activity . Molecular docking studies have been carried out using carbonic anhydrase IX crystals to determine the compound’s interactions with the enzyme’s active sites .
Biochemical Pathways
The inhibition of carbonic anhydrase ix can disrupt the balance of carbon dioxide and bicarbonate ions in the cell, potentially affecting multiple biochemical pathways .
Result of Action
The compound has shown potential anti-proliferative effectiveness against cancer cell lines (U87 and HeLa) and normal fibroblast cells (L929) . Among the tested compounds, some showed the highest cytotoxic activity against U87 and HeLa . The results indicated that one of the compounds showed higher efficacy than standard acetazolamide .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methylisatin, 3-(4-phenylthiosemicarbazide) typically involves the reaction of 1-methylisatin with 4-phenylthiosemicarbazide under controlled conditions. The reaction is usually carried out in a suitable solvent, such as ethanol or methanol, at a temperature range of 50-70°C. The reaction mixture is then stirred for several hours to ensure complete formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
化学反応の分析
Types of Reactions
1-Methylisatin, 3-(4-phenylthiosemicarbazide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound .
科学的研究の応用
1-Methylisatin, 3-(4-phenylthiosemicarbazide) has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential anticancer activity and as a carbonic anhydrase inhibitor.
Industry: Utilized in the development of new materials and pharmaceuticals.
類似化合物との比較
Similar Compounds
1-Methylisatin: A precursor in the synthesis of 1-Methylisatin, 3-(4-phenylthiosemicarbazide).
4-Phenylthiosemicarbazide: Another precursor used in the synthesis.
1,3,4-Thiadiazoles: Compounds with similar biological activities, including antimicrobial and anticancer properties.
Uniqueness
1-Methylisatin, 3-(4-phenylthiosemicarbazide) is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its ability to inhibit carbonic anhydrase and its potential anticancer properties set it apart from other similar compounds .
特性
IUPAC Name |
1-(2-hydroxy-1-methylindol-3-yl)imino-3-phenylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4OS/c1-20-13-10-6-5-9-12(13)14(15(20)21)18-19-16(22)17-11-7-3-2-4-8-11/h2-10,21H,1H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGHOUYAFRAADMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1O)N=NC(=S)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(5-Chlorothiophen-2-yl)methyl]-3-methylbutan-1-amine;hydrochloride](/img/structure/B2986647.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide](/img/structure/B2986649.png)
![N-[2-(2,2-Difluoroethyl)-1,3-dihydroisoindol-5-yl]prop-2-enamide](/img/structure/B2986650.png)

![8-Bromo-3-formylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2986652.png)
![3-(4-ethoxyphenyl)-1-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)

![N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]naphthalene-2-carboxamide](/img/structure/B2986656.png)
![5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole](/img/structure/B2986657.png)

![Methyl (E)-4-[(3R,4S)-3-(4-chlorophenyl)-4-(hydroxymethyl)pyrrolidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2986664.png)

